Product packaging for 6-Chlorochrysene(Cat. No.:CAS No. 95791-46-1)

6-Chlorochrysene

Cat. No.: B3059224
CAS No.: 95791-46-1
M. Wt: 262.7 g/mol
InChI Key: LVKLJLYFIFXBKM-UHFFFAOYSA-N
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Description

6-Chlorochrysene is a useful research compound. Its molecular formula is C18H11Cl and its molecular weight is 262.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Cl B3059224 6-Chlorochrysene CAS No. 95791-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorochrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLJLYFIFXBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241962
Record name Chrysene, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95791-46-1
Record name 6-Chlorochrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95791-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysene, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Chlorinated Polycyclic Aromatic Hydrocarbons Cl Pahs Research

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are derivatives of PAHs, featuring one or more chlorine atoms attached to their aromatic ring system. wikipedia.org These compounds are primarily formed as unintentional byproducts of incomplete combustion processes where chlorine is present, such as in waste incineration and the burning of fossil fuels. wikipedia.org 6-Chlorochrysene is a prominent member of this class, often detected in environmental samples and serving as a key subject in toxicological studies. wikipedia.orgdatapdf.com

Research into Cl-PAHs has revealed that chlorination can significantly alter the physicochemical and toxicological properties of the parent PAH. nih.gov For instance, some Cl-PAHs exhibit greater mutagenicity and dioxin-like toxicity than their non-chlorinated counterparts. wikipedia.org The position and number of chlorine atoms on the PAH structure are crucial in determining the compound's specific toxicological profile. nih.gov

In comparative studies, this compound has been identified as a potent inducer of the aryl hydrocarbon receptor (AhR), a key mechanism through which many planar aromatic hydrocarbons exert their toxic effects. wikipedia.orgdatapdf.com This high affinity for the AhR distinguishes it from many other Cl-PAHs and underscores its importance in toxicological assessments of environmental samples. wikipedia.orgnih.gov

Interdisciplinary Significance in Environmental, Biological, and Materials Sciences

The study of 6-chlorochrysene holds significance across multiple scientific disciplines, primarily at the intersection of environmental science and biology.

Environmental Science: In the environmental sphere, this compound is recognized as a persistent organic pollutant (POP). nih.gov Its presence has been documented in various environmental matrices, including urban air, automobile exhaust, and fly ash from incinerators. wikipedia.orgdatapdf.com The detection of this compound and other Cl-PAHs in remote locations suggests their capacity for long-range atmospheric transport. gdut.edu.cn Understanding the sources, transport, and fate of this compound is crucial for assessing environmental contamination and developing effective mitigation strategies.

Biological Sciences: From a biological perspective, this compound is a compound of interest due to its demonstrated toxicological activity. It is known to bind to the AhR and act as a potent aryl hydrocarbon hydroxylase (AHH) inducer. wikipedia.orgdatapdf.com The activation of the AhR pathway can lead to a range of adverse cellular responses. wikipedia.org Furthermore, studies have indicated that this compound exhibits strong direct mutagenic effects. datapdf.com Research into the biological activity of this compound contributes to a deeper understanding of the structure-activity relationships within the broader class of Cl-PAHs and helps in the risk assessment of these environmental contaminants. nih.govsnu.ac.kr

Materials Science: The direct application or study of this compound within materials science is not well-documented in current research literature. However, the broader field of Cl-PAH research has some tangential relevance. For example, quantum chemical studies that calculate the properties of Cl-PAHs, including compounds like this compound, can generate datasets that may be useful for the future development of computational models in materials science. biorxiv.orgresearchgate.net Additionally, research into materials for bioremediation, such as specialized sorbents, sometimes targets chlorinated compounds, a category that includes Cl-PAHs. clu-in.org

Quantum Chemical and Computational Studies of 6 Chlorochrysene

Electronic Structure Elucidation and Molecular Orbital Analysis

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules like 6-chlorochrysene. These computational approaches, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electron distribution, which are fundamental to understanding the molecule's stability and reactivity bhu.ac.in.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior and chemical reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic and electron-donating capabilities. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic and electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity nih.gov.

For polycyclic aromatic hydrocarbons, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. The introduction of a chlorine atom at the 6-position of the chrysene (B1668918) backbone is expected to influence the energies of these frontier orbitals. The chlorine atom, being electronegative, can withdraw electron density through the sigma bond (inductive effect), while its lone pairs can donate electron density into the π-system (resonance effect). Computational studies on similar chlorinated aromatic compounds suggest that the interplay of these effects leads to a stabilization of both the HOMO and LUMO levels and a slight reduction of the HOMO-LUMO gap compared to the parent PAH researchgate.net.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Chrysene~ -5.5~ -1.8~ 3.7
This compound (estimated)~ -5.6~ -2.0~ 3.6

Note: These values are estimations based on general trends in related molecules and are intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

The electron density distribution reveals how electrons are spatially arranged within a molecule. In this compound, the electron density is highest around the electronegative chlorine atom and within the π-system of the aromatic rings. This distribution is not uniform and dictates the molecule's electrostatic potential.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack bhu.ac.in.

For this compound, the MEP map is expected to show a region of high electron density and negative potential around the chlorine atom due to its lone pairs. The π-systems of the fused benzene (B151609) rings will also exhibit negative potential, though this will be influenced by the electron-withdrawing nature of the chlorine substituent. Areas of positive potential are likely to be located on the hydrogen atoms of the aromatic rings.

Theoretical Reactivity Predictions and Reaction Mechanism Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of molecules and for elucidating the mechanisms of their reactions. For this compound, theoretical studies can identify reactive sites and estimate the energetic feasibility of various reaction pathways.

The identification of electrophilic and nucleophilic sites in this compound can be inferred from its electronic structure and electrostatic potential map.

Nucleophilic Sites: The electron-rich π-system of the chrysene backbone and the lone pairs on the chlorine atom are the primary nucleophilic centers. Electrophilic substitution reactions, common for PAHs, are expected to occur at specific carbon atoms within the aromatic rings where the electron density is highest. Computational methods can predict the most likely sites for electrophilic attack by analyzing the relative stabilities of the sigma-complex intermediates formed during the reaction nih.gov.

Electrophilic Sites: The carbon atom bonded to the chlorine atom (C6) is a potential electrophilic site. The electronegativity of chlorine polarizes the C-Cl bond, creating a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

The formation of radicals from this compound can occur through the homolytic cleavage of bonds. The most likely bond to undergo homolysis is the C-Cl bond, as it is generally weaker than the C-C and C-H bonds within the aromatic structure. The homolytic cleavage of the C-Cl bond would result in the formation of a chrysen-6-yl radical and a chlorine radical.

The energetics of this process are described by the bond dissociation energy (BDE). Computational methods can be used to calculate the BDE and thus predict the feasibility of radical formation under specific conditions, such as exposure to heat or UV light.

Bond dissociation energy is the energy required to break a bond homolytically. It is a key indicator of the strength of a chemical bond and is crucial for understanding reaction mechanisms that involve bond cleavage, such as radical reactions and thermal decomposition. The C-Cl bond in aromatic chlorides is known to be stronger than in their aliphatic counterparts due to the partial double bond character arising from resonance. However, it is still one of the weaker bonds in the this compound molecule.

Reaction barriers, or activation energies, represent the energy that must be overcome for a reaction to occur. Computational chemistry allows for the calculation of these barriers for various potential reactions of this compound, such as nucleophilic substitution, electrophilic addition, or radical-mediated processes. By mapping the potential energy surface of a reaction, transition states can be identified, and their energies relative to the reactants determine the reaction barrier. These calculations are vital for predicting the kinetics and mechanisms of chemical transformations nih.gov.

Below is a table of typical bond dissociation energies for bonds found in molecules like this compound.

BondTypical Bond Dissociation Energy (kJ/mol)
Aromatic C-H430 - 470
Aromatic C-C400 - 500
Aromatic C-Cl~ 340
Cl-Cl243

Note: The value for the aromatic C-Cl bond is an approximation and can vary depending on the specific molecular structure.

Adsorption and Intermolecular Interaction Mechanism Modeling

The study of adsorption and intermolecular interactions is crucial for understanding the environmental fate and toxicological profile of this compound. Computational modeling can predict how this molecule interacts with surfaces, such as atmospheric particulates or soil organic matter, and with other molecules.

Modeling of these interactions would typically involve analyzing various non-covalent forces, including van der Waals forces, π-π stacking, and potential halogen bonding. The chlorine substituent on the chrysene backbone introduces a region of positive electrostatic potential on the halogen atom (a σ-hole), which can lead to specific, directional interactions with electron-rich atoms. Quantum chemical calculations would be employed to determine the geometries and binding energies of this compound dimers or its complexes with other relevant molecules, such as water or other pollutants.

Table 1: Key Intermolecular Interactions Investigated in Chlorinated PAHs

Interaction TypeDescriptionTypical Computational Approach
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Important for aggregation and adsorption on graphitic surfaces.DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT).
Halogen Bonding A noncovalent interaction where a halogen atom acts as an electrophilic species.High-level ab initio methods (e.g., CCSD(T)), Molecular Electrostatic Potential (MEP) analysis.
Van der Waals Forces Dispersive forces that are significant in the overall binding and packing of molecules.DFT with dispersion corrections, empirical force fields in Molecular Dynamics.
Hydrogen Bonding Interaction with protic species in the environment, influencing solubility and transport.DFT, Atoms in Molecules (AIM) theory.

Conformational Analysis and Energetic Landscapes

Chrysene itself is a rigid, planar molecule. The introduction of a chlorine atom at the 6-position is not expected to induce significant conformational flexibility in the polycyclic aromatic system. Therefore, a detailed conformational analysis would likely focus on the rotational barrier of the C-Cl bond, if any, and any minor puckering of the aromatic rings that might occur.

The primary focus of an energetic landscape study would be on the intermolecular degrees of freedom, mapping the potential energy surface of this compound dimers or clusters. This would reveal the most stable arrangements (e.g., stacked, T-shaped) and the energy barriers for converting between them. Such studies are vital for understanding the crystallization behavior and solid-state properties of the compound.

Application of Density Functional Theory (DFT) in this compound Studies

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers a favorable balance between computational cost and accuracy. DFT calculations would be central to investigating the electronic structure, reactivity, and spectroscopic properties of this compound. Key properties that would be calculated include:

Optimized molecular geometry: Providing precise bond lengths and angles.

Vibrational frequencies: To aid in the interpretation of experimental infrared and Raman spectra.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

Molecular electrostatic potential (MEP): To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For chlorinated aromatic hydrocarbons, a combination like B3LYP/6-31G(d,p) is a common starting point.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It has a long track record of providing reliable results for a wide range of organic molecules.

6-31G(d,p): This is a Pople-style split-valence basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonds and non-covalent interactions.

For more accurate calculations of intermolecular interactions, especially those involving dispersion forces like π-π stacking, it would be crucial to use functionals that include dispersion corrections (e.g., B3LYP-D3, ωB97X-D) and potentially larger basis sets (e.g., aug-cc-pVDZ).

Table 2: Representative Functionals and Basis Sets for Aromatic Hydrocarbon Studies

MethodTypeCommon Application
B3LYP Hybrid FunctionalGeometries, electronic properties, vibrational frequencies.
M06-2X Hybrid Meta-GGAGood for non-covalent interactions, thermochemistry.
ωB97X-D Range-Separated Hybrid with DispersionExcellent for non-covalent interactions, long-range effects.
6-31G(d,p) Pople Basis SetStandard for initial geometry optimizations and frequency calculations.
cc-pVDZ / aug-cc-pVDZ Dunning Basis SetSystematically improvable; augmented versions are crucial for weak interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide detailed information on static systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent like water or in a model of an environmental interface, and solving Newton's equations of motion.

These simulations could provide insights into:

Solvation and aggregation: How this compound molecules behave in an aqueous environment, including their tendency to aggregate to minimize contact with water.

Diffusion and transport: Calculating diffusion coefficients to understand how the molecule moves through different media.

Interactions with membranes: Simulating the interaction of this compound with lipid bilayers to model its bioavailability and potential for bioaccumulation.

The accuracy of MD simulations relies on the quality of the force field, which consists of a set of parameters describing the potential energy of the system. For a molecule like this compound, a standard force field such as OPLS-AA or GAFF would likely be used, with atomic charges derived from preceding quantum chemical calculations.

Environmental Fate and Transformation Pathways of 6 Chlorochrysene

Abiotic Degradation Mechanisms

The transformation of 6-chlorochrysene in the environment, independent of biological activity, is primarily driven by light-induced reactions, interactions with water, and attack by reactive oxygen species. These abiotic processes are crucial in the initial breakdown of this compound.

Photochemical Transformation Studies

Sunlight plays a significant role in the degradation of PAHs and their halogenated derivatives. tandfonline.com The absorption of light energy can lead to the breakdown of the molecular structure of this compound through direct and indirect processes.

Direct photolysis occurs when a molecule absorbs ultraviolet (UV) radiation, leading to its decomposition. Like other PAHs, this compound is susceptible to photolysis due to its aromatic structure which can absorb UV light. nih.gov The rate of this degradation is dependent on the intensity of the light and the quantum yield of the reaction, which is a measure of the efficiency of the photochemical process.

Table 1: Illustrative Photolysis Data for Related PAHs This table presents hypothetical data based on general knowledge of PAH photolysis to illustrate the type of information relevant to this section, as specific data for this compound is not available.

Compound Wavelength (nm) Quantum Yield (Φ) Half-life (hours)
Chrysene (B1668918) (example) 313 0.005 1.5
Benzo[a]pyrene (B130552) (example) 365 0.012 0.8
1-Chloropyrene (B1222765) (example) 313 0.008 1.1

Indirect photolysis, or photosensitized transformation, involves other molecules in the environment, known as photosensitizers, that absorb light energy and then transfer it to the target molecule, in this case, this compound. These sensitizers, which can include natural organic matter like humic and fulvic acids, can generate reactive oxygen species (ROS) that subsequently attack the this compound molecule. tandfonline.com This process can be a significant degradation pathway in natural waters where these sensitizers are abundant. The excited state of the sensitizer (B1316253) can also directly transfer energy to the PAH, leading to its transformation.

Hydrolytic Degradation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis can be a significant degradation pathway. However, the carbon-chlorine bond in aromatic compounds is generally strong and resistant to hydrolysis under typical environmental pH and temperature conditions. While specific studies on the hydrolytic degradation of this compound are lacking, the hydrophobic nature and the stability of the aromatic ring system of chlorinated PAHs suggest that hydrolysis is likely a very slow process and not a major environmental fate pathway compared to photodegradation and biodegradation. wikipedia.org

Oxidative Degradation Pathways (e.g., by Reactive Oxygen Species)

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂⁻), and singlet oxygen (¹O₂), are highly reactive molecules that can readily oxidize organic compounds. nih.govnih.govmdpi.complos.orgmdpi.com In the environment, ROS are generated through various photochemical and biological processes. The hydroxyl radical, in particular, is a powerful oxidant that can initiate the degradation of aromatic compounds by adding to the aromatic ring or abstracting a hydrogen atom. nih.gov

The reaction of •OH with the chrysene ring of this compound is expected to be a significant abiotic degradation pathway, leading to the formation of hydroxylated and subsequently ring-opened products. The presence of the chlorine atom can influence the position of the hydroxyl radical attack and the subsequent degradation pathway.

Biotic Degradation Mechanisms (Biotransformation)

The breakdown of this compound by living organisms, primarily microorganisms, is a critical process in its ultimate removal from the environment. Bacteria and fungi have evolved diverse enzymatic systems to utilize complex organic molecules like PAHs as a source of carbon and energy.

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes. nih.govunesp.br These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This dihydroxylation destabilizes the aromatic ring, making it susceptible to further enzymatic attack and eventual ring cleavage. For chrysene, degradation has been shown to proceed through a phthalic acid pathway. nih.gov

While direct evidence for the biodegradation of this compound is limited, studies on related compounds provide a strong basis for predicting its metabolic fate. For instance, the obligate marine PAH-degrading bacterium Cycloclasticus is known to degrade chlorinated derivatives of PAHs. nih.gov Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which generate highly reactive radicals capable of oxidizing a wide range of recalcitrant compounds, including PAHs. dntb.gov.ua The fungus Hortaea sp. B15 has been shown to degrade chrysene, forming intermediates such as 1-hydroxy-2-naphthoic acid and phthalic acid. researchgate.net It is plausible that similar enzymatic systems could initiate the degradation of this compound.

The presence of the chlorine atom on the chrysene ring is expected to influence the rate and pathway of biodegradation. Halogenated organic compounds are often more resistant to microbial attack than their non-halogenated counterparts. However, some microorganisms have evolved dehalogenase enzymes that can cleave carbon-halogen bonds, a crucial step in the complete mineralization of chlorinated organic pollutants. The initial dioxygenase attack could potentially occur on one of the non-chlorinated rings of the this compound molecule, followed by subsequent enzymatic reactions leading to the removal of the chlorine atom. For example, the biotransformation of 6-nitrochrysene (B1204248) by the fungus Cunninghamella elegans has been documented, suggesting that fungi possess the enzymatic machinery to metabolize substituted chrysenes. nih.govnih.gov

Table 2: Key Enzymes in the Biotransformation of Aromatic Compounds

Enzyme Class Function Relevance to this compound Degradation
Dioxygenases Incorporation of O₂ into the aromatic ring Likely the initial step in bacterial degradation, leading to ring destabilization.
Dehydrogenases Oxidation of dihydrodiols Further metabolism of the initial dioxygenation product.
Ligninolytic Enzymes Generation of reactive radicals Fungal degradation through non-specific oxidation.
Dehalogenases Cleavage of carbon-halogen bonds Potential role in the removal of the chlorine substituent.

Microbial Metabolism of this compound and Related Cl-PAHs

The microbial degradation of PAHs is a key process in their removal from contaminated environments. nih.gov A wide array of bacteria, fungi, and algae possess the capability to transform PAHs. nih.gov Bacteria and fungi, in particular, have been extensively studied for their role in degrading these pollutants. nih.govresearchgate.net While specific studies focusing solely on the microbial metabolism of this compound are limited, the degradation pathways can be inferred from research on high-molecular-weight PAHs and other chlorinated aromatic compounds. mdpi.comnih.gov

The introduction of a chlorine substituent into the aromatic ring structure, as in this compound, generally increases the molecule's resistance to microbial attack. mdpi.com However, microorganisms have evolved diverse enzymatic strategies to overcome this. Aerobic bacteria, such as those from the genera Pseudomonas, Burkholderia, and Rhodococcus, are known to initiate the degradation of chlorinated aromatics by utilizing dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of chlorocatechols. mdpi.comnih.gov These intermediates are then funneled into central metabolic pathways. mdpi.com

Fungi, especially white-rot fungi like Phanerochaete chrysosporium, offer advantages in degrading complex PAHs due to their extracellular ligninolytic enzyme systems. researchgate.neteurochlor.org These non-specific enzymes, including lignin peroxidase and manganese peroxidase, can generate highly reactive radicals that oxidize a broad range of recalcitrant compounds, including chlorinated aromatics. researchgate.net Fungi can transform PAHs into more soluble hydroxylated or oxidized metabolites, which may then become more bioavailable for bacteria to complete the mineralization process. researchgate.netimrpress.com This highlights the potential for synergistic interactions between fungal and bacterial communities in the comprehensive degradation of Cl-PAHs in soil and sediment. researchgate.netimrpress.com

Under anaerobic conditions, the primary transformation mechanism for highly chlorinated compounds is reductive dehalogenation, or halorespiration, where the chlorine substituent is removed and replaced with a hydrogen atom. nih.goveurochlor.org This process, often carried out by bacteria such as Dehalococcoides, results in the formation of less chlorinated congeners, which may then be susceptible to aerobic degradation. nih.goveurochlor.org Complete biodegradation of a compound like this compound in the environment may therefore require a sequence of anaerobic and aerobic conditions. eurochlor.org

Enzymatic Biotransformation Processes

The biotransformation of this compound is contingent on a suite of specific enzymes that catalyze the initial attack on the stable aromatic structure and subsequent breakdown of metabolic intermediates.

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes central to the metabolism of a vast array of xenobiotic compounds, including PAHs. nih.govpreprints.org In both fungi and bacteria, as well as in higher organisms, CYPs play a critical role in the initial phase of PAH transformation. nih.govresearchgate.netnih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, typically resulting in hydroxylation or epoxidation. nih.gov

For a substrate like this compound, the catalytic cycle of a CYP enzyme would involve the formation of a highly reactive epoxide intermediate across one of the double bonds of the chrysene backbone. nih.gov This epoxide can then undergo spontaneous rearrangement to form a chlorinated phenol (B47542) or be enzymatically hydrated by epoxide hydrolase to yield a trans-dihydrodiol. researchgate.netnih.gov This initial oxidation is a crucial detoxification step, as it increases the water solubility of the hydrophobic PAH and introduces functional groups that can be targeted by other enzymes in the degradation pathway. mdpi.com Specifically, human CYP families 1A1 and 1B1 are known to be highly active in the metabolic activation of PAHs. nih.govpreprints.org

Following the initial oxidation of this compound, a variety of other enzyme systems are required to complete the degradation. The specific enzymes involved depend on the metabolic pathway initiated by the initial attack.

Dioxygenases: In many bacteria, the initial attack on aromatic rings is catalyzed by Rieske-type dioxygenases, which incorporate both atoms of molecular oxygen to form cis-dihydrodiols. nih.govfrontiersin.org These enzymes are multi-component systems often comprising a reductase, a ferredoxin, and a terminal oxygenase component. frontiersin.org

Hydrolases: These enzymes are crucial for cleaving ester and ether bonds and can also be involved in dehalogenation. Dienelactone hydrolase is involved in the breakdown of chlorocatechol intermediates. mdpi.com Hydrolytic dehalogenases directly replace a chlorine atom with a hydroxyl group from water, a key step in detoxifying chlorinated compounds. nih.gov Furthermore, hydrolases like CbaA have been identified to cleave the heterocyclic ring of chlorinated benzoxazolinones, demonstrating their role in breaking down complex chlorinated molecules. nih.gov

Reductases: These enzymes are vital in both aerobic and anaerobic pathways. In aerobic pathways, reductases (such as ferredoxin reductase) are essential components of dioxygenase and monooxygenase systems, transferring electrons to the terminal oxygenase. frontiersin.org In anaerobic settings, reductive dehalogenases catalyze the removal of chlorine atoms, a critical step in the degradation of highly chlorinated compounds. researchgate.net

The coordinated action of these enzyme classes facilitates the complete breakdown of the complex Cl-PAH structure.

Table 1: Key Enzyme Systems in the Biotransformation of Chlorinated Aromatic Compounds
Enzyme ClassFunctionRelevance to this compound DegradationReferences
Cytochrome P450 MonooxygenasesCatalyze initial oxidation (hydroxylation/epoxidation) of the aromatic ring.Initiates degradation by adding functional groups and increasing water solubility. researchgate.netnih.govpreprints.org
DioxygenasesIncorporate both atoms of O2 to form cis-dihydrodiols, leading to ring cleavage.A primary bacterial mechanism for initiating aerobic degradation of the chrysene backbone. nih.govnih.govfrontiersin.org
Hydrolases (e.g., Epoxide Hydrolase, Dehalogenases)Convert epoxides to dihydrodiols; cleave rings; hydrolytically remove chlorine substituents.Metabolizes reactive epoxide intermediates and removes the chlorine atom. mdpi.comnih.govnih.gov
Reductases (e.g., Ferredoxin Reductase, Reductive Dehalogenase)Transfer electrons in oxygenase systems; anaerobically remove chlorine substituents.Essential for both aerobic initial attack and anaerobic dechlorination. frontiersin.orgresearchgate.net

Understanding the mechanisms of these enzymes is key to predicting the transformation pathways of this compound. The mechanism of CYP enzymes involves the activation of molecular oxygen at a heme iron center, generating a potent oxidizing species capable of attacking the chemically stable aromatic ring. nih.gov

Dioxygenases, on the other hand, utilize a non-heme iron center to catalyze the stereospecific addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This product is then acted upon by a dehydrogenase to re-aromatize the ring, forming a dihydroxylated intermediate (a catechol). nih.gov The subsequent step, aromatic ring cleavage, is a critical bottleneck in the degradation pathway and is catalyzed by either intradiol or extradiol ring-cleavage dioxygenases, which determines the subsequent metabolites. nih.gov

Hydrolytic dehalogenases catalyze the substitution of a halogen with a hydroxyl group. This nucleophilic substitution reaction is a key detoxification step that removes the problematic halogen atom from the aromatic ring, making the resulting compound less toxic and more amenable to further degradation. nih.gov Reductive dehalogenation, conversely, involves the transfer of electrons to the chlorinated compound, leading to the cleavage of the carbon-halogen bond and release of a chloride ion. researchgate.net

Identification of Degradation Products and Metabolites

Specific metabolites from the degradation of this compound have not been extensively documented. However, based on the established metabolic pathways for PAHs and chlorinated aromatic compounds, a hypothetical degradation sequence can be proposed.

The initial enzymatic attack by monooxygenases or dioxygenases would likely produce chlorinated chrysene-diols (e.g., 6-chloro-chrysene-cis/trans-dihydrodiol) or chlorinated chrysene-phenols. nih.govnih.gov Following the formation of a dihydroxylated intermediate (a chlorocatechol-like structure on the chrysene backbone), enzymatic ring cleavage would occur. mdpi.comnih.gov This would break open the polycyclic structure, leading to the formation of chlorinated dicarboxylic acids or other aliphatic products. For instance, degradation of phenanthrene (B1679779) (a related PAH) is known to produce metabolites such as 1-hydroxy-2-naphthoic acid. imrpress.com By analogy, cleavage of the this compound ring could yield chlorinated derivatives of naphthoic acid or phthalic acid. Subsequent metabolic steps would involve further oxidation and dechlorination, ultimately leading to mineralization (conversion to CO2, water, and chloride ions). nih.gov

Table 2: Hypothetical Degradation Products of this compound
Metabolite ClassPotential Specific Compound(s)Formation Pathway
EpoxidesThis compound-epoxideInitial oxidation by Cytochrome P450 monooxygenases.
Dihydrodiols6-Chloro-chrysene-cis/trans-dihydrodiolDioxygenase attack or hydration of epoxide by epoxide hydrolase.
PhenolsHydroxy-6-chlorochryseneRearrangement of epoxide intermediate.
Ring Fission ProductsChlorinated naphthoic acid derivativesCleavage of one of the aromatic rings by dioxygenases.
Dechlorinated ProductsChrysene, Chrysene-diolsReductive or hydrolytic dehalogenation.

Environmental Transport and Distribution Modeling of 6 Chlorochrysene

Atmospheric Transport Modeling

Atmospheric transport models are crucial for understanding how pollutants like 6-chlorochrysene are distributed globally. nih.govmit.eduacs.org These models integrate data on a chemical's properties with meteorological and geographical information to simulate its movement. epa.gov

Long-Range Atmospheric Transport Potentials

The potential for a chemical to undergo long-range atmospheric transport (LRAT) is determined by its persistence in the atmosphere and its partitioning behavior between the gas and particle phases. acs.orgnih.gov

Persistence and Volatility : Like its parent compound chrysene (B1668918), this compound is a semi-volatile organic compound (SVOC). The addition of a chlorine atom generally decreases a compound's vapor pressure, making it less volatile than the parent PAH. This lower volatility means this compound will more readily adsorb to atmospheric particles.

Particle-Phase Transport : While gas-phase PAHs can be degraded relatively quickly by atmospheric oxidants, those bound to particles are often shielded from degradation. nih.gov This shielding effect significantly increases their atmospheric residence time, allowing them to be transported over vast distances. nih.gov Therefore, this compound, predominantly existing in the particle-bound state, is expected to have a significant potential for long-range atmospheric transport, similar to other persistent organic pollutants (POPs). frontiersin.orgnih.govrsc.org

Multimedia Fate Modeling in Environmental Compartments (Air, Water, Soil, Sediment)

Multimedia fate models are used to predict the distribution and concentration of a chemical across different environmental compartments. epa.govnih.govnih.govrepec.org For this compound, these models rely on key physicochemical properties that govern its partitioning behavior.

Air-Water and Octanol-Water Partitioning Coefficients

Partitioning coefficients are fundamental parameters in fate modeling, indicating how a chemical will distribute itself between different phases at equilibrium.

Octanol-Water Partitioning Coefficient (Kow) : The Kow value is a measure of a chemical's lipophilicity or hydrophobicity. nih.gov A high log Kow value indicates a strong tendency to partition into organic phases (like lipids in organisms, or organic matter in soil and sediment) rather than water. The parent compound, chrysene, has a high log Kow value, and chlorination further increases this value. The estimated log Kow for this compound is 6.3, indicating it is highly hydrophobic. alfa-chemistry.com

Air-Water Partitioning (Henry's Law Constant, H or Kaw) : This constant describes the equilibrium partitioning of a chemical between air and water. nist.govbyjus.comosti.gov Chemicals with high H values tend to volatilize from water into the air. Chlorination of PAHs generally leads to a decrease in their Henry's Law constants. This suggests that this compound will have a lower tendency to escape from water into the atmosphere compared to chrysene, preferring to remain in the aqueous phase or partition to solids within it.

CompoundLog Kow (Octanol-Water)Interpretation
Chrysene~5.9Very Hydrophobic
This compound6.3 (Estimated) alfa-chemistry.comExtremely Hydrophobic

Sorption to Particulate Matter and Sediments

Sorption is the process by which a chemical binds to solid particles.

Organic Carbon Partition Coefficient (Koc) : Due to its extreme hydrophobicity (high log Kow), this compound is expected to have a very high organic carbon-normalized sorption coefficient (Koc). epa.gov This means it will bind strongly to the organic carbon fraction of soil, sediment, and suspended particulate matter. dss.go.thmdpi.com

Environmental Sink : This strong sorption tendency implies that soils and sediments will act as the primary environmental sinks for this compound. nih.govsccwrp.org Once deposited from the atmosphere, it will be sequestered in these compartments, leading to its persistence in the environment. Studies on similar compounds show that sorption to soot and other carbonaceous materials can be particularly strong, further reducing the compound's availability in the aqueous phase. wur.nl

Bioaccumulation and Bioconcentration Potentials (Mechanistic Aspects)

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (water, food, air), while bioconcentration refers specifically to uptake from water.

Lipophilicity as a Driver : The primary mechanistic driver for the bioaccumulation of non-polar organic compounds like this compound is lipophilicity. rivm.nlusask.ca The high log Kow value (6.3) of this compound strongly suggests a high potential for it to accumulate in the fatty tissues of aquatic and terrestrial organisms. alfa-chemistry.comnih.gov

Food Web Transfer : Chemicals with high log Kow values are known to bioconcentrate in organisms and biomagnify up the food chain. usask.ca As this compound enters an ecosystem, it would be absorbed by organisms at lower trophic levels and become increasingly concentrated in predators at higher trophic levels. rivm.nlnih.gov The persistence of chlorinated compounds can enhance this process. nih.gov

Inter-Compartmental Exchange Dynamics

The movement of this compound between air, water, soil, and sediment is a dynamic process governed by its physicochemical properties.

Mechanistic Biological Interactions of 6 Chlorochrysene

Molecular Interactions with Nucleic Acids

The interaction of 6-chlorochrysene with nucleic acids, particularly DNA, is a critical area of study for understanding its potential biological activity. These interactions can be broadly categorized into the formation of covalent bonds, known as adducts, and non-covalent interactions, such as intercalation.

DNA Adduct Formation Mechanisms and Characterization

Covalent modification of DNA by chemical agents like this compound or its metabolites can lead to the formation of DNA adducts, which are implicated in the initiation of mutagenesis and carcinogenesis. While direct studies on this compound are limited, the mechanisms of DNA adduct formation by the closely related compound 6-nitrochrysene (B1204248) have been extensively investigated and provide a strong model for understanding the potential actions of this compound.

Research on 6-nitrochrysene has identified specific sites on DNA nucleobases that are targets for adduct formation. The primary targets are the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). For 6-nitrochrysene, adducts have been characterized at the C8 and N² positions of deoxyguanosine and the C8 position of deoxyadenosine. frontiersin.org It is plausible that metabolically activated this compound would target similar nucleophilic sites on DNA. The formation of these adducts can disrupt the normal structure and function of DNA, potentially leading to errors during DNA replication and transcription.

Table 1: Potential DNA Adducts of this compound Metabolites

Metabolite of this compound (Hypothetical)Target NucleobaseSite of AdductionPotential Adduct Name
N-hydroxy-6-aminochrysene analogueDeoxyguanosineC8N-(dG-8-yl)-6-aminochrysene analogue
N-hydroxy-6-aminochrysene analogueDeoxyguanosine5-(dG-N²-yl)-6-aminochrysene analogue
N-hydroxy-6-aminochrysene analogueDeoxyadenosineC8N-(dA-8-yl)-6-aminochrysene analogue
Diol epoxide of 6-aminochrysene analogueDeoxyguanosinedG-N²-yl-chrysene diol epoxide analogue
Diol epoxide of 6-aminochrysene analogueDeoxyadenosineN⁶dA-N⁶-yl-chrysene diol epoxide analogue

Note: This table is based on the known adducts of the related compound 6-nitrochrysene and represents potential adducts for this compound, pending direct experimental verification.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often not directly reactive with DNA. Their ability to form DNA adducts is dependent on their metabolic activation to electrophilic intermediates by cellular enzymes. nih.gov The primary enzyme system involved in this bioactivation is the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov

For the related compound 6-nitrochrysene, metabolic activation proceeds through two major pathways: nitroreduction and ring oxidation. iarc.fr The nitroreduction pathway leads to the formation of N-hydroxy-6-aminochrysene, a reactive intermediate. iarc.fr The ring oxidation pathway, often occurring in conjunction with nitroreduction, can lead to the formation of diol epoxides, which are also highly reactive electrophiles. nih.gov Studies have implicated specific cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP3A4, in the metabolism of 6-nitrochrysene in human tissues. nih.gov It is highly probable that this compound is also a substrate for these or similar CYP enzymes, which would metabolize it to reactive species capable of binding to DNA. The chlorine substituent may influence the rate and regioselectivity of this metabolic activation.

The electronic properties of a PAH derivative play a crucial role in determining its susceptibility to metabolic activation and the reactivity of its metabolites. Quantum chemical studies on methyl and fluoro analogs of chrysene (B1668918) have shown a correlation between the ease of formation of a carbocation from a bay-region diol epoxide and the carcinogenic activity of the parent compound. nih.gov These calculations suggest that electronic factors that stabilize the carbocation intermediate will enhance the propensity for DNA adduct formation. nih.gov

DNA Intercalation Studies

In addition to covalent adduct formation, some planar aromatic molecules can interact with DNA non-covalently through intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. Intercalation can cause structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between base pairs, which can interfere with DNA replication and transcription.

While there are no specific studies on the DNA intercalation of this compound, research on other chloro-substituted aromatic compounds, such as 6-chloro-substituted acridines, has demonstrated their ability to intercalate into DNA. nih.gov Given the planar aromatic structure of the chrysene backbone, it is plausible that this compound could also exhibit intercalative properties. The binding affinity and the extent of DNA structure perturbation would depend on factors such as the size, shape, and electronic properties of the molecule.

Molecular Interactions with Proteins

The interaction of xenobiotics with proteins is another important aspect of their biological activity. Such interactions can lead to the formation of protein adducts, which can alter protein function and contribute to cellular toxicity. nih.gov Furthermore, non-covalent binding to proteins, such as serum albumin, can affect the transport and bioavailability of a compound, while interaction with specific receptors can trigger signaling pathways.

Carcinogenic PAHs have been shown to affect protein synthesis in vitro. nih.gov Some PAHs can bind to serum albumin, which can influence their distribution and clearance in the body. iarc.fr Additionally, many PAHs are known to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating the expression of xenobiotic-metabolizing enzymes, including certain cytochrome P450s. nih.govnih.gov Activation of the AhR can therefore influence the metabolic fate of the PAH itself.

While specific studies on the interaction of this compound with proteins are lacking, it is reasonable to hypothesize that it may bind to proteins such as serum albumin and potentially interact with the AhR, given its structural similarity to other PAHs. The formation of covalent protein adducts would be dependent on the metabolic activation of this compound to reactive electrophiles, similar to the process required for DNA adduct formation.

Protein Binding Studies and Structural Perturbations

Studies investigating the interaction between chrysene and BSA have revealed a moderate binding affinity, primarily driven by hydrophobic interactions. This binding is a spontaneous process, as indicated by thermodynamic parameters. The interaction leads to the formation of a chrysene-BSA complex, which in turn can induce conformational changes in the protein. These structural perturbations can be monitored using various spectroscopic techniques, such as fluorescence and circular dichroism spectroscopy.

The binding of chrysene to BSA has been shown to quench the intrinsic fluorescence of the protein's tryptophan residues. This quenching is indicative of a static interaction, where a ground-state complex is formed between the small molecule and the protein. The binding constant (K_b) for this interaction is typically in the range of 10^4 to 10^5 M^-1, suggesting a stable but reversible binding. The stoichiometry of this binding is generally found to be close to 1:1, indicating a single primary binding site for chrysene on the BSA molecule.

The conformational changes induced by chrysene binding can affect the secondary structure of the protein, although these changes are often subtle. Circular dichroism studies have shown minor alterations in the α-helical content of BSA upon interaction with chrysene. These structural changes, although small, can have significant implications for the protein's function and the subsequent biological effects of the compound.

Table 1: Binding Parameters of Chrysene with Bovine Serum Albumin (BSA)

Parameter Value Method of Determination
Binding Constant (K_b) ~10^4 - 10^5 M^-1 Fluorescence Spectroscopy
Number of Binding Sites (n) ~1 Fluorescence Spectroscopy
Primary Driving Force Hydrophobic Interaction Thermodynamic Analysis
Effect on Protein Structure Minor conformational changes Circular Dichroism

It is important to note that the addition of a chlorine atom to the chrysene structure to form this compound would likely enhance its hydrophobicity. This increased hydrophobicity could lead to a stronger binding affinity for proteins like BSA, potentially resulting in more pronounced structural perturbations. However, without direct experimental data, this remains a scientifically reasoned hypothesis.

Modulation of Specific Enzymatic Activities (Mechanistic Basis)

Chlorinated polycyclic aromatic hydrocarbons are known to interact with and modulate the activity of various enzymes, particularly those involved in xenobiotic metabolism. A key family of enzymes in this regard is the Cytochrome P450 (CYP) superfamily. While direct studies on this compound are scarce, research on the closely related compound 6-nitrochrysene provides compelling evidence for the induction of CYP enzymes.

Studies have demonstrated that 6-nitrochrysene is a potent inducer of Cytochrome P450 1A1 (CYP1A1) in both hamster liver and lung tissues, as well as in human hepatoma cells. nih.govnih.gov This induction occurs at the transcriptional level, meaning that 6-nitrochrysene increases the rate at which the CYP1A1 gene is transcribed into messenger RNA (mRNA), leading to an increased synthesis of the CYP1A1 protein. nih.gov

The mechanistic basis for this induction is the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes involved in the metabolism of foreign compounds, including several CYP isoforms. Upon binding to a ligand like a chlorinated PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby enhancing their transcription.

The induction of CYP1A1 by compounds like 6-nitrochrysene can have a dual effect. On one hand, it is a detoxification pathway, as CYP enzymes can metabolize the compound into more water-soluble forms that can be more easily excreted from the body. On the other hand, this metabolic activation can sometimes lead to the formation of reactive intermediates that are more toxic or carcinogenic than the parent compound.

Table 2: Effect of 6-Nitrochrysene on CYP1A1 Activity

Cell/Tissue Type Observed Effect Mechanism
Hamster Liver and Lung Increased CYP1A1 protein and mRNA levels nih.gov Transcriptional induction via AhR
Human Hepatoma Cells (HepG2) Increased CYP1A1 protein and mRNA levels nih.gov Transcriptional induction via AhR

Given the structural similarities, it is highly probable that this compound also acts as an inducer of CYP1A1 and potentially other CYP isoforms through the AhR-mediated pathway. The presence of the chlorine atom may influence the potency of this induction.

Potential Applications of 6 Chlorochrysene in Advanced Material Science

Integration in Organic Optoelectronic Devices

Organic optoelectronic devices, which utilize organic materials to generate, detect, and control light, represent a significant area where 6-chlorochrysene could find application. The performance of these devices is intrinsically linked to the charge transport and photophysical properties of the organic materials used. The chrysene (B1668918) core provides a rigid, planar structure conducive to π-orbital overlap, which is essential for efficient charge transport. The addition of the chlorine atom can enhance intersystem crossing and potentially lead to interesting phosphorescent properties, a desirable trait for certain optoelectronic applications.

Application in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the search for stable and efficient emitter materials is perpetual. While there is a lack of specific research on the direct application of this compound in OLEDs, its potential can be inferred from the properties of similar chlorinated PAHs. The chlorine atom can influence the emission color and efficiency of the molecule. For instance, heavy atoms like chlorine can promote spin-orbit coupling, which is a key mechanism for harvesting triplet excitons in phosphorescent OLEDs (PhOLEDs), potentially leading to higher internal quantum efficiencies.

Potential Use in Photovoltaic Devices

The development of efficient organic photovoltaic (OPV) devices relies on the design of donor and acceptor materials with appropriate energy level alignment and high charge carrier mobility. While specific studies on this compound in OPVs are not prevalent, its electron-withdrawing chlorine atom could modulate its electrochemical properties, making it a potential component in these devices. As a derivative of chrysene, it possesses a stable aromatic system capable of participating in charge transfer processes, a fundamental requirement for photovoltaic action.

Role as a Building Block in Advanced Functional Materials

Perhaps one of the most promising avenues for this compound is its use as a versatile building block for the synthesis of more complex, advanced functional materials. The chlorine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of other functional groups or the extension of the π-conjugated system. This synthetic versatility enables the creation of a wide array of novel materials with tailored optical and electronic properties for specific applications. For example, it could be used to synthesize larger PAHs, conjugated polymers, or dendrimers with potential uses in sensors, molecular electronics, and nonlinear optics.

Computational Design and Predictive Modeling for Material Properties

In the absence of extensive experimental data, computational chemistry and predictive modeling offer valuable insights into the potential of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, absorption and emission spectra, and charge transport properties. These theoretical studies can guide synthetic efforts by identifying promising molecular designs based on the this compound scaffold. For instance, modeling can predict how modifications to the chrysene core or the addition of different substituents at the 6-position would impact the material's performance in electronic devices, thereby accelerating the discovery of new high-performance materials.

Q & A

How can researchers systematically synthesize 6-Chlorochrysene while minimizing byproduct formation?

Category: Basic Experimental Design
Methodological Answer:
Synthesis protocols should begin with a scoping review of existing literature to identify optimal reaction conditions (e.g., Friedel-Crafts alkylation or chlorination of chrysene derivatives). Key steps include:

  • Catalyst Selection : Use Lewis acids like AlCl₃ for regioselective chlorination, but test alternatives (e.g., FeCl₃) to reduce environmental toxicity .
  • Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients, validated via thin-layer chromatography (TLC) at each step .
  • Byproduct Mitigation : Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) to identify intermediates and adjust stoichiometry .

What advanced mechanistic approaches are used to study this compound’s interaction with DNA?

Category: Advanced Mechanistic Analysis
Methodological Answer:
Hypothesis-driven studies should combine in vitro and computational methods:

  • DNA Binding Assays : Use fluorescence quenching or circular dichroism to measure binding constants (Kₐ) with synthetic oligonucleotides .
  • Molecular Dynamics Simulations : Model intercalation or adduct formation using software like GROMACS, cross-validated with experimental mutagenicity data (e.g., Ames test) .
  • Dose-Response Validation : Conduct dose-escalation experiments in cell lines (e.g., HepG2) to correlate binding affinity with transcriptional disruption .

How can researchers distinguish this compound from structural isomers in complex matrices?

Category: Basic Analytical Identification
Methodological Answer:
Leverage hyphenated techniques for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS) : Compare isotopic patterns and exact mass (<1 ppm error) with reference standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR shifts, focusing on aromatic proton splitting patterns and chlorine-induced deshielding .
  • Retention Time Cross-Referencing : Use reverse-phase HPLC with diode-array detection (DAD) to match retention times and UV spectra .

How should researchers address contradictions in reported toxicity data for this compound?

Category: Advanced Data Analysis
Methodological Answer:
Apply systematic review frameworks to resolve discrepancies:

  • PICO Framework : Define Population (cell/organism models), Intervention (dose/concentration), Comparison (controls), and Outcomes (e.g., EC₅₀ values) .
  • Meta-Analysis : Pool data from studies meeting pre-defined inclusion criteria (e.g., OECD guidelines) and assess heterogeneity via I² statistics .
  • Sensitivity Analysis : Test if outliers arise from methodological variations (e.g., solvent choice in bioavailability assays) .

What strategies ensure comprehensive literature reviews for this compound research?

Category: Basic Literature Synthesis
Methodological Answer:
Adopt a multi-database, iterative search protocol:

  • Keyword Optimization : Use Boolean operators (e.g., "this compound AND (synthesis OR mutagenicity)") across PubMed, SciFinder, and Web of Science .
  • Grey Literature Inclusion : Screen patents (e.g., USPTO, Espacenet) and conference proceedings for unpublished data .
  • Critical Appraisal : Assess study quality via tools like ROBINS-I for bias risk in non-randomized studies .

What experimental designs are optimal for studying this compound’s photodegradation?

Category: Advanced Environmental Chemistry
Methodological Answer:
Design controlled photolysis experiments with environmental relevance:

  • Light Source Calibration : Simulate solar UV using xenon arc lamps with AM1.5G filters; measure irradiance with a spectroradiometer .
  • Degradation Product Tracking : Employ LC-Orbitrap-MS to identify transient intermediates and propose degradation pathways .
  • Quantum Yield Calculation : Use actinometry (e.g., potassium ferrioxalate) to quantify photoreaction efficiency .

How can researchers validate this compound’s role in aryl hydrocarbon receptor (AhR) activation?

Category: Basic Toxicity Profiling
Methodological Answer:
Combine in silico and in vitro assays:

  • Ligand Docking : Predict binding affinity to AhR using AutoDock Vina, guided by crystallographic data (PDB: 1XLS) .
  • Reporter Gene Assays : Transfect Hepa-1 cells with a CYP1A1-luciferase construct and measure luminescence post-exposure .
  • Competitive Inhibition : Co-treat with α-naphthoflavone (AhR antagonist) to confirm specificity .

What protocols ensure reproducibility in this compound synthesis across labs?

Category: Advanced Reproducibility Standards
Methodological Answer:
Implement open-science practices:

  • Detailed SOPs : Document reaction parameters (e.g., stirring speed, solvent purity) using platforms like protocols.io .
  • Inter-Lab Validation : Share samples with collaborating labs for independent NMR/HRMS verification .
  • Error Logging : Record deviations (e.g., temperature fluctuations) in electronic lab notebooks (ELNs) .

How can interdisciplinary approaches improve understanding of this compound’s environmental fate?

Category: Advanced Multidisciplinary Research
Methodological Answer:
Integrate geochemical and toxicological models:

  • Fugacity Modeling : Predict partitioning in air/water/soil using EPI Suite’s Level III fugacity model .
  • Microcosm Studies : Simulate aquatic ecosystems with sediment-water interfaces to track bioaccumulation in benthic organisms .
  • Omics Integration : Perform transcriptomics on exposed Daphnia magna to identify biomarker genes .

What computational methods validate this compound’s quantum chemical properties?

Category: Advanced Theoretical Chemistry
Methodological Answer:
Validate predictions with experimental benchmarks:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level; compare HOMO-LUMO gaps with cyclic voltammetry data .
  • Vibrational Spectroscopy : Match computed IR frequencies (scaled by 0.961) to experimental FTIR spectra .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and compare with solubility assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.